![molecular formula C14H20O3 B14358424 2-[(Benzyloxy)methoxy]hexanal CAS No. 91751-30-3](/img/structure/B14358424.png)
2-[(Benzyloxy)methoxy]hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyloxy)methoxy]hexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a benzyl group attached to a methoxy group, which is further connected to a hexanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methoxy]hexanal typically involves the reaction of benzyl alcohol with hexanal in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with sodium hydride to form the sodium alkoxide, which then reacts with hexanal to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to enhance the reaction rate and yield. The process may also involve purification steps such as distillation or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzyloxy)methoxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: 2-[(Benzyloxy)methoxy]hexanoic acid.
Reduction: 2-[(Benzyloxy)methoxy]hexanol.
Substitution: Products depend on the nucleophile used, such as 2-[(Benzyloxy)amino]hexanal when using ammonia.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyloxy)methoxy]hexanal has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Benzyloxy)methoxy]hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyl group may also interact with hydrophobic pockets in target molecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Benzyloxy)methoxy]pentanal: Similar structure but with a shorter carbon chain.
2-[(Benzyloxy)methoxy]heptanal: Similar structure but with a longer carbon chain.
2-[(Benzyloxy)methoxy]benzaldehyde: Contains a benzene ring instead of a hexanal chain.
Uniqueness
2-[(Benzyloxy)methoxy]hexanal is unique due to its specific combination of a benzyl group and a hexanal chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
91751-30-3 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-(phenylmethoxymethoxy)hexanal |
InChI |
InChI=1S/C14H20O3/c1-2-3-9-14(10-15)17-12-16-11-13-7-5-4-6-8-13/h4-8,10,14H,2-3,9,11-12H2,1H3 |
InChI-Schlüssel |
USOBXASOFMZYLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=O)OCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



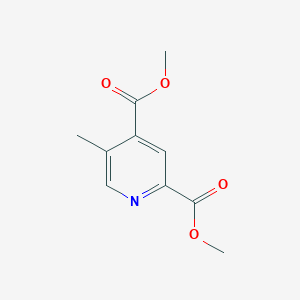
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
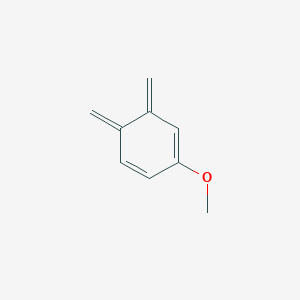
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)

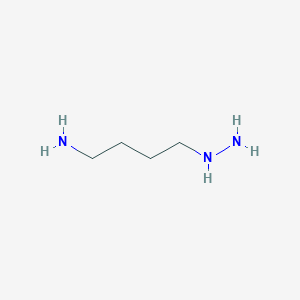

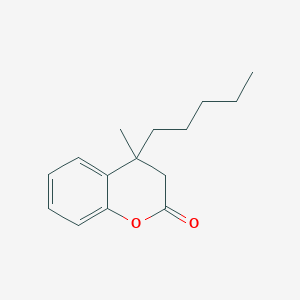
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
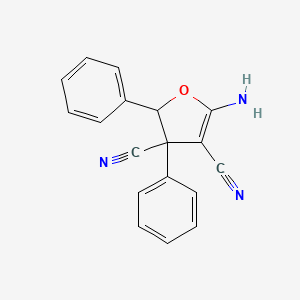
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
